sodium fluoromethanesulfinate

Description

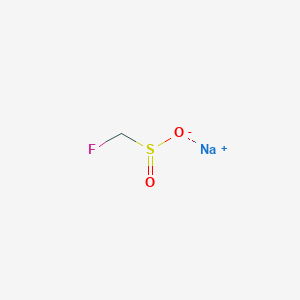

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;fluoromethanesulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3FO2S.Na/c2-1-5(3)4;/h1H2,(H,3,4);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVSSKREIDWEJT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)S(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2FNaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1661836-10-7 | |

| Record name | Sodium fluoromethanesulfinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Sodium Fluoromethanesulfinate

Evolution of Preparation Techniques

The synthesis of sodium fluoromethanesulfinate has evolved from early methods to more refined and efficient protocols, driven by the need for higher purity and better scalability.

Reduction-Based Synthetic Pathways

Early and common methods for the synthesis of sodium sulfinates, in general, have relied on the reduction of the corresponding sulfonyl chlorides. For instance, the reduction of p-toluenesulfonyl chloride with zinc and sodium carbonate in water has been a straightforward method to produce sodium p-toluenesulfinate hydrate. nih.gov A widely adopted method involves the reduction of sulfonyl chlorides with sodium sulfite (B76179) (Na2SO3) in the presence of sodium bicarbonate. nih.gov

In a similar vein, reduction-based pathways have been explored for the synthesis of fluorinated sulfinates. A notable development is the synthesis of fluorinated sodium sulfinates from difluoromethylbenzo[d]thiazol-2-yl sulfones. nih.gov This method has been highlighted for its ability to produce high-purity, stable white solids of fluorinated sulfinates, and the process is noted to be readily scalable. nih.gov While this specific example focuses on a difluoromethyl group, the underlying principle of reducing a sulfone precursor is a key strategy in the synthesis of fluorinated sulfinates.

Another relevant reduction-based approach involves the use of sodium borohydride (B1222165) (NaBH4). For example, in the synthesis of thio- and selenoflavones, NaBH4 is used to reduce elemental chalcogens in situ to generate nucleophilic species. researchgate.net This demonstrates the utility of NaBH4 as a reducing agent in related synthetic transformations.

Synthesis from Halogenated Precursors

A significant pathway for the synthesis of this compound and its analogues involves the use of halogenated precursors. Historically, sodium trifluoromethanesulfinate (a closely related compound) was first prepared by the reaction of trifluorobromomethane (CF3Br) with sulfur dioxide (SO2) anion radical precursors, such as zinc/SO2 or sodium dithionite (B78146) (Na2S2O4). researchgate.net This method, however, utilizes an ozone-depleting reagent, CF3Br. researchgate.net A more environmentally conscious, though more expensive, alternative is the use of trifluoroiodomethane (CF3I), which provides similar yields. researchgate.net

The synthesis of the potassium salt of trifluoromethanesulfinate has been achieved by reacting trifluoromethanesulfonyl chloride (CF3SO2Cl) with potassium sulfite (K2SO3). researchgate.net A common issue with these methods is the formation of alkali metal halide impurities, which can be partially removed through precipitation, filtration, or extraction with organic solvents. researchgate.net

Strategies for Efficient and Scalable Production

The transition from laboratory-scale synthesis to efficient and scalable industrial production presents several challenges, including cost-effectiveness, safety, and product purity. For fluorinated sulfinates, a method starting from difluoromethylbenzo[d]thiazol-2-yl sulfones has been described as readily scalable. nih.gov This procedure is highlighted for its straightforwardness and the high purity of the resulting product. nih.gov

For the related compound, sodium trifluoromethanesulfonate, a process for industrial production involves reacting trifluoromethanesulfonyl fluoride (B91410) gas with an aqueous solution of sodium hydroxide (B78521) and calcium oxide in a stainless steel reactor. This method is designed to control the reaction pressure and temperature to achieve a high concentration of the product while minimizing corrosion of the equipment. chemicalbook.com Such controlled reaction conditions are crucial for ensuring safety and extending the lifespan of the industrial apparatus. chemicalbook.com

Purification at an industrial scale also requires robust methods. While laboratory-scale purification might involve techniques like recrystallization from acetone, these can be difficult to implement on an industrial level due to safety and profitability concerns. google.com A French patent describes a process for the purification of sodium trifluoromethanesulfinate by extracting a mixture of solids with a specific organic phase, highlighting the industrial challenge of separating a small weight percentage of the desired salt from a complex mixture of other salts. google.com

Purity and Characterization Challenges in Synthesis

A significant challenge in the synthesis of this compound and its analogues is the presence of impurities, most notably alkali metal halides like sodium chloride (NaCl). researchgate.net Commercially available reagents are often stated to be over 95% pure, with NaCl being a common impurity. researchgate.net The presence of such impurities can affect subsequent reactions. For example, in the synthesis of β-trifluoromethyl ketones using sodium trifluoromethanesulfinate, the formation of β-chloro ketone by-products has been attributed to the NaCl impurity in the commercial reagent. researchgate.net

The stability of the sulfinate itself is another consideration. Triflinates and triflinic acid are relatively unstable and can be sensitive to harsh treatments, particularly excessive heat. google.com This necessitates careful control of reaction and purification conditions to avoid degradation of the product.

Mechanistic Elucidation of Sodium Fluoromethanesulfinate Reactivity

Non-Radical Reaction Mechanisms

Currently, the reactivity of sodium fluoromethanesulfinate is predominantly understood to proceed through radical pathways. There is a lack of significant evidence in the scientific literature for non-radical reaction mechanisms involving this compound under typical reaction conditions for fluoroalkylation. The inherent stability of the C-S bond and the facility of SO₂ extrusion upon single electron oxidation strongly favor radical pathways.

Influence of Fluorine Inductive Effects on Reaction Selectivity and Rate

The presence of fluorine atoms in the alkyl group of the sulfinate has a profound impact on its reactivity. The strong electron-withdrawing inductive effect of fluorine plays a crucial role in several aspects of the reaction.

Rate of Desulfonylation: The inductive effect of fluorine atoms destabilizes the adjacent sulfonyl radical. This destabilization accelerates the rate of SO₂ extrusion, which is often the rate-determining step in the formation of the alkyl radical. This effect is more pronounced with an increasing number of fluorine atoms.

Radical Stability and Selectivity: The stability of the resulting fluoroalkyl radical also influences the reaction's progress. While the inductive effect of fluorine might be expected to destabilize the radical, other factors such as hyperconjugation and the captodative effect can play a role. The specific nature of the fluoroalkyl radical (CH₂F• vs. CHF₂•) will influence its subsequent reactivity and the selectivity of its addition to substrates. For instance, the electrophilicity of the radical is enhanced by the presence of fluorine, which can affect its reactivity towards electron-rich or electron-poor alkenes.

Table 2: Influence of Fluorine Substitution on Reactivity

| Property | Effect of Fluorine | Reason |

| Rate of SO₂ Extrusion | Increased | Inductive electron withdrawal destabilizes the sulfonyl radical intermediate. |

| Radical Electrophilicity | Increased | The strong electron-withdrawing nature of fluorine makes the radical more electrophilic. |

| Reaction Selectivity | Affected | Changes in radical stability and electrophilicity influence the regioselectivity of addition reactions. |

Computational and Theoretical Studies of Reaction Pathways

To date, there is a limited number of computational and theoretical studies specifically focused on the reaction pathways of this compound. However, computational methods, such as Density Functional Theory (DFT), have been widely applied to study the mechanisms of related radical reactions.

These studies can provide valuable insights into:

Transition State Geometries and Energies: Calculating the energy barriers for key steps, such as the initial electron transfer and the subsequent desulfonylation, can help to elucidate the reaction mechanism and identify the rate-determining step.

Radical Stabilities: Computational methods can be used to calculate the relative stabilities of the intermediate sulfonyl radicals and the final fluoroalkyl radicals, providing a theoretical basis for understanding the influence of fluorine substitution on reactivity.

While specific data for this compound is scarce, the application of these computational tools to this system would undoubtedly provide a deeper understanding of its reactivity and aid in the design of new and more efficient synthetic methods.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the electronic structure and reactivity of chemical species, including the mechanisms of reactions involving this compound. DFT calculations allow for the investigation of molecular geometries, reaction energies, and orbital interactions, providing valuable insights that complement experimental findings.

While comprehensive DFT studies focused exclusively on the intrinsic properties of this compound are not extensively detailed in publicly accessible literature, the methodology has been applied to understand its role in specific chemical transformations. A key area of investigation is the generation of the trifluoromethyl radical (•CF₃) from this compound, a critical step in its application as a trifluoromethylating agent. DFT calculations can model the energetics of this process under various reaction conditions, helping to rationalize the role of oxidants and catalysts.

In the context of reactions involving the trifluoromethyl radical generated from this compound, DFT has been employed to study the thermodynamics and kinetics of competing reaction pathways. For instance, in the trifluoromethylation of aryl alkynes, DFT calculations at the M06-2X/6-311+G(d,p) level of theory have been utilized to compare the favorability of different reaction outcomes, such as oxytrifluoromethylation versus arene trifluoromethylation. Such studies help in understanding and predicting the selectivity of these reactions.

The application of DFT extends to the analysis of the electronic properties of reactants and intermediates. By calculating parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict the electrophilic or nucleophilic character of the reacting species. This is particularly relevant in understanding the interaction of the trifluoromethyl radical with various substrates.

Transition State Analysis and Energy Landscapes

Transition state analysis and the mapping of potential energy surfaces are fundamental computational techniques for a deep understanding of reaction mechanisms, including those involving this compound. These methods provide a quantitative picture of the energy changes that occur as reactants are converted into products, identifying the high-energy transition states that must be overcome.

The reactivity of this compound is often initiated by the formation of a trifluoromethyl radical. The subsequent addition of this radical to a substrate, such as an alkene or arene, proceeds through a transition state. Computational analysis of this transition state can reveal its geometry and energy, the latter corresponding to the activation energy of the reaction. A lower activation energy implies a faster reaction rate. For example, studies on the addition of the trifluoromethyl radical to various unsaturated systems have provided insights into the factors that influence the reaction's feasibility and regioselectivity.

The energy landscape of a reaction is a multi-dimensional surface that represents the potential energy of a system as a function of the geometric coordinates of its atoms. By mapping this landscape, chemists can identify the most likely reaction pathway, which is the path of least energy from reactants to products. This pathway includes local minima corresponding to stable intermediates and saddle points corresponding to transition states. For reactions involving this compound, the energy landscape would detail the energetics of •CF₃ generation, its subsequent addition to a substrate, and any further reaction steps.

While specific transition state geometries and comprehensive energy landscape diagrams for reactions of this compound are not widely published, the principles of these analyses are crucial for interpreting its chemical behavior. For instance, understanding the relative energies of different possible transition states can explain why a particular isomer is formed preferentially in a reaction.

Due to the lack of specific published data on the transition states and energy landscapes for reactions of this compound, a numerical data table cannot be provided at this time. However, the conceptual framework of these computational tools is indispensable for the rationalization and prediction of its reactivity.

Strategic Applications of Sodium Fluoromethanesulfinate in Synthetic Organic Chemistry

Direct C-H Fluoroalkylation Reactions

Direct C-H functionalization represents a highly atom-economical and efficient strategy in organic synthesis. Sodium fluoromethanesulfinate has proven to be an effective reagent in this area, enabling the direct introduction of fluoroalkyl groups into various organic frameworks without the need for pre-functionalization.

Functionalization of Heteroarenes and Aromatic Systems

The direct difluoromethylation of heterocycles using this compound has been achieved through organophotocatalysis with oxygen as a green oxidant. This method avoids the need for pre-functionalized substrates, metals, or other additives, offering an operationally straightforward route to a wide array of difluoromethylated heterocycles in moderate to excellent yields. The practicality of this approach for late-stage drug development has been demonstrated through the direct difluoromethylation of pharmaceutical molecules.

A notable application includes the C-H trifluoromethylation at the C-3 position of imidazopyridines. researchgate.net This transformation is accomplished using the readily available Langlois reagent in a KMnO4/AcOH system, proceeding via a radical pathway to afford the desired products in moderate-to-excellent yields. researchgate.net

C-H Functionalization of Quinoxalinones and Imidazopyridines

The C-H functionalization of quinoxalinones and imidazopyridines has been a significant area of research. A simple and highly efficient strategy has been developed for the direct C-H trifluoromethylation at the C-8 position of quinoxalines and the C-3 position of imidazopyridines. researchgate.net This method utilizes the Langlois reagent with a KMnO4/AcOH system and has been shown to have a broad substrate scope. researchgate.net Mechanistic studies have confirmed that this reaction proceeds through a radical-mediated pathway. researchgate.net

Direct Difluoromethylation of Terminal Alkynes

An efficient copper-catalyzed method for the direct C(sp)-H difluoromethylation of terminal alkynes has been developed. researchgate.net This reaction utilizes a (difluoromethyl)zinc reagent, generated in situ from this compound, and an organic oxidant to provide a diverse range of CF2H-containing alkynes in good yields. researchgate.net The synthetic utility of these difluoromethylated alkynes has been further highlighted through their participation in various cycloaddition reactions. researchgate.net Another approach involves the use of fluoroform as a difluorocarbene source for the difluoromethylation of terminal alkynes, where the choice of solvent and base is critical for the success of the transformation. nih.gov

Fluoroalkylative Transformations of Unsaturated Carbon Systems

Unsaturated carbon systems, such as alkenes and alkynes, are fundamental building blocks in organic synthesis. This compound has been instrumental in developing novel fluoroalkylative transformations of these systems.

Radical Fluoroalkylation of Alkenes and Alkynes

The radical fluoroalkylation of alkenes and alkynes is a powerful method for creating highly functionalized molecules. This compound serves as an excellent source of fluoroalkyl radicals for these transformations. bohrium.com For instance, the reaction between sodium difluoromethanesulfinate and N-tosylamide in the presence of a silver catalyst in DMSO has been shown to be an effective method for radical fluoroalkylation. bohrium.com

Free radical fluoroalkylation of terminal alkenes and alkynes has also been achieved using iododifluoromethanesulfonamides, with initiators like sodium dithionite (B78146) (Na2S2O4) or triethylborane (B153662) (Et3B)/air. cas.cn This method provides access to α-alkyl or α-alkenyl α,α-difluorinated sulfonamides. cas.cn Furthermore, a radical-mediated sulfonylation relay of alkyl alkynes/alkenes and electron-deficient alkenes using Na2S2O4 as both a linker and an electron donor has been reported for the synthesis of vinyl and alkyl sulfones. rsc.org

| Reaction Type | Substrates | Reagents | Key Features |

| Radical Fluoroalkylation | Alkenes, Alkynes | This compound, Initiator | Forms fluoroalkylated products. bohrium.comcas.cn |

| Sulfonylation Relay | Alkyl Alkynes/Alkenes, Electron-deficient Alkenes | Na2S2O4 | Synthesizes vinyl and alkyl sulfones. rsc.org |

| Hydro-fluorosulfonylation | Alkenes, Alkynes | 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) | Produces aliphatic and alkenylsulfonyl fluorides. nih.gov |

Fluoroalkylative Aryl Migration Reactions

A novel method for the preparation of α-aryl-β-fluoroalkyl amides involves the fluoroalkylative aryl migration of conjugated N-arylsulfonylated amides using sodium fluoroalkanesulfinates. bohrium.comacs.org These sulfinates, which are stable white solids, act as effective radical fluoroalkylation reagents. bohrium.comnih.gov The reaction proceeds via a cascade of fluoroalkylation, aryl migration, and SO2 extrusion, catalyzed by a silver salt. nih.gov The reactivity of different sodium fluoroalkanesulfinates in this reaction has been investigated, with the order of reactivity being CF2H > CF2Ph > CH2F. bohrium.comacs.org

| Substrate (N-arylsulfonylated amide) | Fluoroalkylating Agent | Catalyst | Solvent System | Product |

| N-tosylamide | HCF2SO2Na | AgNO3 | DMSO | α-aryl-β-difluoromethyl amide bohrium.com |

| N-arylsulfonylated amide | PhCF2SO2Na | AgNO3 | NMP/H2O | α-aryl-β-(phenyl)difluoromethyl amide acs.org |

| N-arylsulfonylated amide | CH2FSO2Na | AgNO3 | NMP/H2O | α-aryl-β-monofluoromethyl amide acs.org |

Oxysulfonylation and Carbosulfonylation Reactions

Sodium sulfinates, including this compound, are effective partners in difunctionalization reactions of unsaturated carbon-carbon bonds, such as in alkynes and alkenes. These reactions allow for the simultaneous introduction of a sulfonyl group and another functional group across the double or triple bond.

Oxysulfonylation: The oxysulfonylation of alkynes with sodium sulfinates provides a direct route to β-keto sulfones, which are important structural motifs in medicinal chemistry. In a typical reaction, the alkyne reacts with a sodium sulfinate in the presence of an acid promoter like BF3·OEt2 and uses oxygen from the air as the oxidant. This method is notable for avoiding metal catalysts and odorous reagents. cuny.edu While broadly applicable to various sodium sulfinates, this transformation showcases a fundamental reactivity pattern available to this compound.

Carbosulfonylation: More advanced applications include three-component carbosulfonylation reactions, which create a C-C and a C-S bond in a single step. These reactions are powerful tools for rapidly building molecular complexity.

Photochemical Carbosulfonylation of Alkynes: A visible-light-mediated, metal-free protocol enables the carbosulfonylation of alkynes using sodium sulfinates and alkyl carboxylic acids. acs.org In this process, a photocatalyst excites the sodium sulfinate to generate a sulfonyl radical, which adds to the alkyne. The resulting vinyl radical intermediate then participates in a decarboxylative coupling with the carboxylic acid to yield highly functionalized alkyl sulfones. acs.org

Asymmetric Carbosulfonylation of Alkenes: By combining photoredox and nickel catalysis, an enantioselective three-component carbosulfonylation of alkenes has been developed. acs.orgnih.gov This reaction couples an alkene, a sodium sulfinate, and an aryl or alkenyl halide to produce chiral β-aryl and β-alkenyl sulfones with high yield and excellent enantioselectivity. acs.orgnih.gov This dual catalytic system demonstrates a high degree of functional group tolerance and has been applied to the modification of complex molecules. acs.org

Table 1: Examples of Carbosulfonylation Reactions Using Sodium Sulfinates

| Reaction Type | Substrates | Catalyst/Conditions | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| Photochemical Carbosulfonylation | Alkyne, Sodium Sulfinate, Alkyl Carboxylic Acid | Visible Light, Photocatalyst | Functionalized Alkyl Sulfone | Metal-free, three-component reaction | acs.org |

| Asymmetric Carbosulfonylation | Alkenes, Sodium Sulfinate, Aryl/Alkenyl Halide | Dual Nickel/Photoredox Catalysis, Chiral Ligand | Enantioenriched β-Aryl/Alkenyl Sulfone | High enantioselectivity (up to 99:1 er) | acs.orgnih.gov |

Cross-Decarboxylative and Coupling Reactions

This compound is a key reagent in coupling reactions, primarily by acting as a source of fluorinated radicals. The sulfinatodehalogenation reaction is a foundational method for preparing sulfinate salts, which can then be used in a variety of coupling transformations. nih.gov

One of the most powerful strategies involves the generation of a fluoromethyl radical (•CH2F) via single-electron oxidation of the fluoromethanesulfinate salt. nih.govresearchgate.net This radical can then be intercepted by a suitable coupling partner. This approach is particularly effective in cross-decarboxylative couplings, where a fluoroalkyl radical generated from one partner combines with an aryl or alkyl group derived from the decarboxylation of another. For instance, the combination of Ce/Ni dual catalysis with photoinduction can achieve the decarboxylative cross-coupling of α-CF3 carboxylic acids with aryl halides. nih.gov This generates a key fluoroalkyl radical intermediate that couples with the nickel-bound aryl partner. nih.gov While this example uses a different fluorinated source, the principle of generating a fluoroalkyl radical for coupling is central to the utility of this compound.

Furthermore, sodium sulfinates can participate in copper-catalyzed cross-coupling reactions with partners like organoboronic acids to form sulfones, demonstrating their versatility in forming C-S bonds. nih.gov

Derivatization Chemistry for Molecular Complexity Enhancement

A major application of this compound is the introduction of fluorinated motifs into organic molecules to enhance their chemical and biological properties.

Fluorinated heterocycles are of immense interest in medicinal chemistry and agrochemistry. nih.gov this compound serves as an excellent reagent for the direct C-H fluoromethylation of heterocycles. Although the generation of fluoromethyl radicals from fluoromethanesulfinate salts can sometimes be slow, this method provides a direct way to install the valuable CH2F group onto a pre-formed heterocyclic core. nih.gov This strategy avoids the often complex de novo synthesis of a fluorinated heterocycle from scratch.

For example, radical fluoromethylation using zinc fluoromethyl sulfinate (a related reagent) enables the C-H functionalization of various heterocycles. rsc.org This highlights a general strategy applicable to this compound. While direct synthesis of chromones or pyrazoles using this reagent as a building block is less common, its role in the late-stage functionalization of such scaffolds is a key application. cuny.edursc.org

The introduction of fluoroalkyl groups like the fluoromethyl moiety can dramatically alter the lipophilicity, metabolic stability, and binding affinity of bioactive molecules. nih.gov this compound is an ideal source for the fluoromethyl radical in late-stage functionalization, where a fluorine-containing group is added to an already complex molecular structure. youtube.com

This is typically achieved by generating the fluoromethyl radical via oxidation of the sulfinate, which then adds to an alkene or participates in a C-H functionalization reaction on the complex scaffold. rsc.orgyoutube.com This approach allows for the efficient synthesis of complex α-fluoromethyl amines, amino acids, and esters from electron-deficient alkene acceptors. youtube.com The ability to perform these modifications under mild, radical-based conditions makes this compound a powerful tool in drug discovery and development. nih.gov

Control of Regioselectivity and Stereoselectivity in Fluorination Reactions

Achieving high levels of selectivity is a critical challenge in synthesis. The use of this compound in radical reactions offers distinct strategies for controlling both the position (regio-) and 3D arrangement (stereo-) of the newly formed bond.

Regioselectivity: In radical reactions initiated by this compound, regioselectivity is primarily governed by the stability of the radical intermediate formed on the substrate. rsc.orgnih.gov The fluoromethyl radical will preferentially add to the position on an alkene or abstract a hydrogen from a C-H bond that results in the most stable carbon-centered radical (e.g., tertiary > secondary > primary, or a resonance-stabilized radical like benzylic or allylic). nih.gov This principle, known as the reactivity-selectivity principle, allows for predictable outcomes based on the substrate's structure. For example, the fluorination of fluorene (B118485) with an electrophilic fluorine source shows distinct regioselectivity based on the stability of the intermediate cation radical. researchgate.net A similar rationale applies to radical additions.

Stereoselectivity: Controlling stereoselectivity in radical reactions is more challenging but can be achieved with sophisticated catalytic systems. A prime example is the asymmetric carbosulfonylation of alkenes, which uses a chiral nickel catalyst. acs.orgnih.gov In this reaction, the chiral ligand environment around the nickel atom dictates the facial selectivity of the radical addition to the alkene, leading to the formation of one enantiomer of the product in high excess. acs.orgnih.gov

Another approach involves using chiral auxiliaries attached to the substrate. For instance, the fluorination of chiral enamides can proceed with high π-facial selectivity, where the existing stereocenter directs the incoming fluorinating agent to one face of the molecule. Similarly, diastereoselective fluorination of carbanions stabilized by a chiral sulfone auxiliary has been achieved, and the resulting stereocenters can be epimerized under basic conditions, providing access to either diastereomer from a single chiral precursor. cuny.edu These methods demonstrate that through rational design of catalysts or substrates, reactions involving fluorinating agents can be rendered highly stereoselective.

Comparative Analysis with Established Fluoroalkylating Reagents

Distinctions from Sodium Trifluoromethanesulfinate (Langlois Reagent)

Sodium trifluoromethanesulfinate, commonly known as the Langlois reagent, is a widely used and commercially available reagent for introducing the trifluoromethyl (CF₃) group into organic molecules. nih.govwikipedia.orgsantiago-lab.comresearchgate.net While both sodium fluoromethanesulfinate and the Langlois reagent are sodium salts of fluorinated methanesulfinic acids, their reactivity and applications differ significantly due to the number of fluorine atoms attached to the methyl group.

The Langlois reagent, upon oxidation, generates a trifluoromethyl radical (•CF₃), which is a key intermediate in various trifluoromethylation reactions of aromatic and heteroaromatic compounds, as well as alkenes. nih.govwikipedia.orgresearchgate.net This reagent is known for its stability, ease of handling, and relatively low cost compared to other trifluoromethylating agents like Togni's or Umemoto's reagents. researchgate.net

In contrast, this compound provides a source for the monofluoromethyl (•CH₂F) or difluoromethyl (•CHF₂) radical, depending on the specific variant used (sodium monofluoromethanesulfinate or sodium difluoromethanesulfinate). This allows for the introduction of these valuable fluorine-containing motifs, which can impart different electronic and steric properties to a molecule compared to the trifluoromethyl group. The synthesis of compounds containing monofluoromethyl or difluoromethyl groups is of significant interest in medicinal chemistry, as these groups can act as bioisosteres for hydroxyl or thiol groups. researchgate.net

The reaction conditions for employing this compound are often similar to those used for the Langlois reagent, typically involving an oxidant such as tert-butyl hydroperoxide (TBHP) to generate the corresponding fluoroalkyl radical. acs.orgacs.org However, the inherent differences in the stability and reactivity of the •CH₂F, •CHF₂, and •CF₃ radicals can lead to variations in reaction outcomes and substrate scope.

Table 1: Comparison of this compound and Sodium Trifluoromethanesulfinate

| Feature | This compound (CH₂FSO₂Na / CHF₂SO₂Na) | Sodium Trifluoromethanesulfinate (CF₃SO₂Na) |

| Common Name | - | Langlois Reagent wikipedia.orgresearchgate.net |

| Generated Radical | Monofluoromethyl (•CH₂F) or Difluoromethyl (•CHF₂) | Trifluoromethyl (•CF₃) nih.govresearchgate.net |

| Primary Application | Introduction of CH₂F or CHF₂ groups. researchgate.netaspirasci.com | Introduction of CF₃ groups. nih.govchemicalbook.com |

| Key Advantage | Access to less common fluoroalkyl groups. | Well-established reactivity and broad utility. santiago-lab.comresearchgate.net |

Contrasting Reactivity with Zinc Fluoroalkanesulfinates

Another important class of fluoroalkylating reagents are the zinc fluoroalkanesulfinates, such as zinc difluoromethanesulfinate ((CF₂HSO₂)₂Zn), often referred to as the Baran reagent. researchgate.netresearchgate.net These reagents offer an alternative pathway for the introduction of fluoroalkyl groups, particularly the difluoromethyl group.

While sodium fluoromethanesulfinates are ionic salts, zinc fluoroalkanesulfinates are coordination complexes. This structural difference can influence their solubility, reactivity, and the mechanism of the fluoroalkylation reaction. Zinc difluoromethanesulfinate is known to be effective for the difluoromethylation of a variety of substrates, including aromatic compounds, under biphasic conditions. wikipedia.org

A key distinction lies in the perceived reactivity and the conditions required for radical generation. In some instances, zinc trifluoromethanesulfinate has shown superior reactivity compared to its sodium counterpart, particularly in the trifluoromethylation of pyridines, which is attributed to the enhanced Lewis acidity of the zinc center facilitating radical generation. However, the synthesis of zinc salts can be more complex and costly compared to the sodium analogs.

Comparative Studies on Scope and Efficiency

The scope and efficiency of fluoroalkylation reactions are critical parameters for their practical application. Comparative studies have shown that the choice of the fluoroalkylating reagent can significantly impact the outcome of a reaction.

For instance, in the context of trifluoromethylation, while the Langlois reagent has a broad substrate scope, other reagents might be more effective for specific transformations. santiago-lab.com The efficiency of these reactions is often dependent on the oxidant used, with common choices including tert-butyl hydroperoxide (TBHP) and manganese(III) acetate. researchgate.net

Recent research has focused on developing more sustainable and efficient methods for fluoroalkylation. This includes the use of photoredox catalysis to activate sodium trifluoromethanesulfinate under milder conditions. researchgate.net Similar strategies are being explored for this compound to expand its applicability and improve reaction efficiency. A 2023 study detailed the synthesis of tri/difluoromethylated chromones and their heteroatom analogues using CF₃SO₂Na or HCF₂SO₂Na with tert-butyl hydroperoxide under mild, metal-free conditions. acs.orgacs.org

Reactivity Order and Substrate Specificity Across Different Sodium Fluoroalkanesulfinates

The reactivity of sodium fluoroalkanesulfinates generally follows the trend of the stability of the generated fluoroalkyl radical. The stability of these radicals typically increases with the number of fluorine atoms. This trend can influence the reactivity order in fluoroalkylation reactions.

The substrate specificity is also a crucial factor. For example, the direct C-H trifluoromethylation of arenes using the Langlois reagent often works best with electron-rich aromatic compounds. beilstein-journals.org The presence of alkoxy groups on the aromatic ring can stabilize the radical intermediate, leading to higher yields. nih.gov In contrast, the fluoroalkylation of electron-deficient substrates may require different reaction conditions or alternative reagents.

The development of various sodium fluoroalkanesulfinates, such as sodium 1,1-difluoroethanesulfinate and sodium 1-(trifluoromethyl)cyclopropanesulfinate, has expanded the toolbox for introducing diverse fluoroalkyl groups into organic molecules. researchgate.net These reagents have been successfully used to synthesize corresponding fluorinated ketones, demonstrating their utility in constructing complex fluorinated structures. researchgate.net

Emerging Trends and Future Directions in Sodium Fluoromethanesulfinate Research

Development of Green Chemistry Protocols

A significant trend in modern chemistry is the adoption of green chemistry principles to minimize environmental impact. Research involving sodium fluoromethanesulfinate is increasingly focused on developing sustainable protocols that reduce waste, avoid harsh reagents, and utilize milder reaction conditions.

Transition-Metal-Free Methodologies

While transition-metal catalysis has been instrumental in many synthetic transformations, the development of metal-free alternatives is a key goal of green chemistry to avoid the costs and potential toxicity associated with these metals. In the context of this compound, significant progress has been made in developing transition-metal-free reactions.

These methods often rely on the generation of fluoroalkyl radicals from this compound under oxidative conditions. For instance, a transition-metal-free approach for the trifluoromethylation of N-allylamides has been developed using sodium trifluoromethanesulfinate as the trifluoromethyl source and iodobenzene (B50100) diacetate as the oxidant. researchgate.net This reaction proceeds through an intermolecular trifluoromethylation of the alkene followed by an intramolecular cyclization to produce trifluoromethyl-containing oxazolines. researchgate.net Similarly, the preparation of tri- and difluoromethylated N,N-dialkylhydrazones has been achieved under transition-metal-free conditions at ambient temperature, using sodium tri- and difluoromethanesulfinates as the fluoroalkyl radical precursors. rsc.org These protocols are operationally simple and scalable. rsc.org

The use of alternative oxidants is also a feature of these green methodologies. For example, using dimethyl sulfoxide (B87167) (DMSO) as an oxidant in reactions involving sodium trifluoromethanesulfinate presents an environmentally friendly alternative to traditional methods for synthesizing β-trifluoromethyl alcohols from alkenes. wikipedia.org Furthermore, direct trifluoromethylthiolation and trifluoromethylsulfinylation of indoles have been accomplished using phosphorus reagents to promote the reaction with sodium trifluoromethanesulfinate under mild, transition-metal-free conditions. dntb.gov.ua

Photoredox Catalysis and Electrochemical Approaches in Synthesis

Visible-light photoredox catalysis and electrochemistry are powerful tools in green synthesis, offering mild and selective activation pathways. These techniques have been successfully applied to reactions involving this compound.

Photoredox catalysis, often in combination with a photocatalyst, can generate trifluoromethyl radicals from sodium trifluoromethanesulfinate under visible light irradiation. This has been utilized in the chloro-, bromo-, and trifluoromethylthio-trifluoromethylation of unactivated alkenes. rsc.org A notable strategy involves the use of light and oxygen to mediate the selective oxidation of C–H bonds, where sodium trifluoromethanesulfinate in situ forms a photosensitizer. rsc.org This approach allows for the synthesis of high-value aromatic ketones and carboxylic acids from simple starting materials in an economical and environmentally friendly manner. rsc.org Similarly, a photoredox strategy for the aerobic oxidation of alcohols to ketones and carboxylic acids has been developed using sodium trifluoromethanesulfinate. rsc.org

Electrochemical synthesis offers another green alternative by using electrons as the "reagent," which minimizes the use of chemical oxidants and reduces byproduct formation. sioc-journal.cn An electrochemical method for synthesizing α-trifluoromethylated ketones from alkenes has been reported, where trifluoromethyl radicals are generated from sodium trifluoromethanesulfinate through anodic oxidation. sioc-journal.cn This electrocatalytic process avoids the need for peroxides or expensive photocatalysts and operates under mild conditions. sioc-journal.cn

Integration into Cascade and Multicomponent Reactions

Cascade and multicomponent reactions are highly efficient synthetic strategies that allow for the formation of complex molecules in a single operation, thereby reducing the number of steps, solvent usage, and purification efforts. The integration of this compound into such reaction sequences is a growing area of interest.

An example of a cascade reaction is the trifluoromethylation of N-allylamides mentioned earlier, which involves a sequential intermolecular trifluoromethylation and intramolecular cyclization. researchgate.net The development of such tandem processes showcases the potential of this compound to participate in complex transformations leading to valuable heterocyclic structures.

Furthermore, the ability of this compound to generate reactive radical species under mild conditions makes it an ideal candidate for multicomponent reactions where multiple bonds are formed in a concerted or sequential manner. Future research will likely focus on designing novel cascade and multicomponent reactions that incorporate a fluoromethylation step using this reagent.

Mechanistic Insights and Advanced Spectroscopic Characterization

A deeper understanding of reaction mechanisms is crucial for optimizing existing methods and developing new transformations. For reactions involving this compound, mechanistic studies often focus on the generation and subsequent reactivity of the trifluoromethyl radical.

The reaction of sodium trifluoromethanesulfinate with an oxidant, such as tert-butyl hydroperoxide, is known to proceed via a free radical mechanism. wikipedia.org This generates the trifluoromethyl radical, which can then react with various substrates. Advanced spectroscopic techniques, along with computational studies, are being employed to elucidate the intricate details of these radical pathways. For instance, mechanistic investigations have shown that the treatment of sodium trifluoromethanesulfinate with oxygen under light irradiation can form a pentacoordinate sulfide (B99878) intermediate that acts as a photosensitizer. rsc.org

In the context of biodegradation, mechanistic studies on related fluorinated surfactants have utilized advanced mass spectrometry techniques like quadrupole linear ion trap mass spectrometer (QqLIT-MS) and quadrupole time-of-flight tandem mass spectrometer (QqTOF-MS) to track biotransformation routes. nih.gov Similar advanced analytical methods can be applied to study the reaction intermediates and byproducts in synthetic reactions involving this compound, providing a clearer picture of the reaction landscape.

Exploration of Novel Reaction Partners and Substrate Classes

Expanding the scope of reactions involving this compound is a continuous effort. Researchers are actively exploring new reaction partners and substrate classes to broaden the synthetic utility of this reagent.

Recent studies have demonstrated the synthesis of biologically interesting tri- and difluoromethylated chromones and their heteroatom analogues by reacting them with this compound or sodium difluoromethanesulfinate in the presence of tert-butyl hydroperoxide. acs.org The postulated mechanism involves the generation of an electrophilic tri- or difluoromethyl radical followed by radical substitution. acs.org

The development of methods for the trifluoromethylation of N,N-dialkylhydrazones represents an expansion of the substrate scope to include imine derivatives. rsc.orgresearchgate.net This provides a new avenue for the direct C-H functionalization of these compounds. Additionally, the use of this compound has been extended to the synthesis of fluorinated analogues of pharmaceuticals, highlighting its importance in medicinal chemistry.

Future work will likely focus on discovering new classes of molecules that can be effectively functionalized using this compound, including complex natural products and other biologically active compounds. The development of new catalytic systems, including hybrid catalysts that combine photoredox and transition metal catalysis, will also open up possibilities for novel transformations with previously unreactive substrates. researchgate.net

Q & A

Q. What are the established synthetic routes for sodium fluoromethanesulfinate, and how do reaction conditions influence yield and purity?

this compound (CAS 1661836-10-7) is synthesized via nucleophilic substitution or radical-initiated pathways. A common method involves the reaction of fluoromethanesulfinyl chloride with sodium sulfite under controlled pH (6–8) and low temperatures (0–5°C) to minimize side reactions. Yield optimization requires precise stoichiometric ratios (1:1.2 molar ratio of sulfinyl chloride to sodium sulfite) and inert atmospheres to prevent oxidation . Purity (>98%) is typically confirmed by ion chromatography and ¹⁹F NMR, with impurities such as unreacted sulfite or sulfone derivatives quantified via HPLC-MS .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Characterization relies on ¹⁹F NMR (δ ~ -120 to -125 ppm for CF₂SO₂⁻) and IR spectroscopy (S=O stretching at 1050–1150 cm⁻¹). X-ray crystallography is critical for confirming its ionic structure, with the sulfinate anion exhibiting a trigonal pyramidal geometry. For quantitative analysis, LC-MS with electrospray ionization (negative mode) detects the [M-Na]⁻ ion (m/z ~ 131) .

Q. How does this compound compare to analogous reagents (e.g., sodium difluoromethanesulfinate) in radical fluorination reactions?

Unlike difluorinated analogs, this compound generates CH₂F• radicals under UV irradiation or thermal initiation (60–80°C), enabling selective monofluoromethylation. Comparative studies show lower redox potentials (-1.2 V vs. SCE) for the fluorinated sulfinate, necessitating milder initiators (e.g., TBHP instead of AIBN) to avoid overoxidation . Reactivity differences are attributed to steric and electronic effects of the fluorine substituents .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the stability of this compound in aqueous versus anhydrous systems?

Contradictions arise from pH-dependent decomposition pathways. In aqueous media (pH > 7), hydrolysis to fluoromethanesulfonic acid occurs within 24 hours, whereas anhydrous DMSO or DMF enhances stability (>1 week at 25°C). To reconcile discrepancies, conduct accelerated stability studies using Arrhenius modeling under varied humidity and solvent conditions. Monitor degradation via ¹⁹F NMR and correlate with DFT calculations of hydrolysis activation energies .

Q. What strategies optimize the regioselectivity of this compound in C–H fluoromethylation of heteroaromatic substrates?

Regioselectivity is influenced by substrate electronic profiles and radical trapping agents . For electron-deficient heterocycles (e.g., pyridines), use Lewis acids (e.g., Zn(OTf)₂) to polarize C–H bonds, directing radicals to meta positions. For electron-rich systems (e.g., indoles), thiyl radicals (from thiophenol) enhance para selectivity. Kinetic studies (time-resolved ESR) and Hammett plots validate these mechanistic insights .

Q. How do solvent polarity and counterion effects modulate the electrochemical behavior of this compound in radical chain reactions?

In polar aprotic solvents (e.g., acetonitrile), this compound exhibits a one-electron oxidation peak at +0.8 V (vs. Ag/AgCl), facilitating radical generation. Counterion exchange (e.g., replacing Na⁺ with tetrabutylammonium) increases solubility and shifts oxidation potentials by 0.2 V, altering chain propagation kinetics. Use cyclic voltammetry and bulk electrolysis to map these effects, and correlate with Eyring activation parameters .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?

Apply multivariate analysis (MVA) to identify critical process parameters (e.g., temperature, stirring rate). Use PCA to reduce dimensionality and PLS regression to correlate variables with yield/purity. For small datasets (<10 batches), non-parametric tests (e.g., Kruskal-Wallis) assess significance of outliers caused by trace metal contamination .

Q. How should researchers design control experiments to distinguish radical vs. ionic pathways in fluoromethylation reactions?

Include radical scavengers (e.g., TEMPO, BHT) and isotopic labeling (D₂O for H• abstraction studies). For ionic pathways, vary dielectric constants (e.g., by adding DMSO) and monitor kinetics via in-situ IR. Cross-validate with computational studies (e.g., NBO analysis of transition states) .

Safety and Handling

Q. What are the key thermal stability risks of this compound, and how should storage conditions be optimized?

DSC/TGA analyses reveal exothermic decomposition above 150°C, releasing SO₂ and HF. Store under argon at -20°C in amber vials with PTFE-lined caps. Conduct accelerated rate calorimetry (ARC) to define safe handling thresholds for large-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.